N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide is an organic compound that features both anthraquinone and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with furan-2-carboxylic acid or its derivatives. One effective method involves the use of coupling agents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the amidation reaction . The reaction is usually carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its cytotoxic effects . Additionally, the compound’s ability to chelate metal ions can enhance its activity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetami de
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide is unique due to the presence of both anthraquinone and furan moieties, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-11-5-1-2-6-12(11)18(22)16-13(17)7-3-8-14(16)20-19(23)15-9-4-10-24-15/h1-10H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOSCBYMUSWKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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